molecular formula C7H9N3O2S B2562128 allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 343373-69-3

allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No. B2562128
CAS RN: 343373-69-3
M. Wt: 199.23
InChI Key: IQRKMHZBFOMGRY-UHFFFAOYSA-N
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Description

“Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” is a chemical compound with the molecular formula C7H9N3O2S . It is also known as “prop-2-en-1-yl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” or "Carbamic acid, (4-methyl-1,2,3-thiadiazol-5-yl)-, 2-propenyl ester (9CI)" .

Scientific Research Applications

1. Molecular Structure Analysis

  • Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate and similar compounds have been studied for their molecular structure using techniques like NMR spectroscopy and X-ray diffraction. These studies are crucial for understanding the physical and chemical properties of these compounds (Strzemecka & Urbańczyk-Lipkowska, 2010).

2. Ligand Behavior in Coordination Chemistry

  • Research has explored the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles, particularly in relation to transition metal ions. This is significant in the field of organometallic chemistry and crystal engineering (Ardan et al., 2017).

3. Potential in Agrochemicals

  • Thiadiazole-containing compounds, including variants of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, have been explored as potential lead compounds in agrochemicals, especially fungicides. Their synthesis and biological activity are key areas of interest (Fan et al., 2010).

4. Antimicrobial Applications

  • Various derivatives of 1,3,4-thiadiazoles, including those with structural similarities to allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, have been investigated for their antimicrobial properties. This research is crucial in developing new antibiotics and antifungal agents (Laddi & Desai, 2016).

5. Synthesis and Characterization

  • The synthesis of novel carbamate ligands derived from thiadiazole compounds, including allyl variants, and their metal complexes have been studied. These findings contribute to advancements in synthetic organic chemistry and materials science (Görgülü & Cukurovalı, 2002).

6. Antiviral Potential

  • Thiadiazole-based molecules, related to allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, have been assessed for their potential against viruses, including COVID-19. This research is part of ongoing efforts to find new treatments for viral infections (Rashdan et al., 2021).

properties

IUPAC Name

prop-2-enyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-3-4-12-7(11)8-6-5(2)9-10-13-6/h3H,1,4H2,2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKMHZBFOMGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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